7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one
Overview
Description
7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one, also known as flavone, is a naturally occurring compound found in various plants. Flavone has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
Flavone exerts its anti-inflammatory and antioxidant effects through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, and the modulation of various enzymes and transcription factors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Flavone has been shown to have various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, the modulation of various cytokines and chemokines, the activation of antioxidant enzymes, and the inhibition of cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
Flavone has several advantages for lab experiments, including its low toxicity, high solubility, and availability in pure form. However, 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one has several limitations, including its low bioavailability, poor water solubility, and instability in acidic and basic conditions.
Future Directions
Flavone has several potential future directions for research, including its use as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases, its use as a potential chemopreventive agent for various types of cancer, and its use as a potential nutraceutical for promoting overall health and well-being. Future research should focus on improving the bioavailability and stability of 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one, identifying its optimal dosage and administration route, and investigating its potential interactions with other drugs and supplements.
Scientific Research Applications
Flavone has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. Flavone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. Flavone has also been shown to scavenge free radicals and prevent oxidative damage to cells, which is involved in the pathogenesis of various chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.
properties
IUPAC Name |
7-hydroxy-8-methyl-3-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-10-14(17)8-7-12-15(18)13(9-19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFYWASMXZPBAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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